![molecular formula C18H20N4O2 B2990945 5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1359368-18-5](/img/structure/B2990945.png)

5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

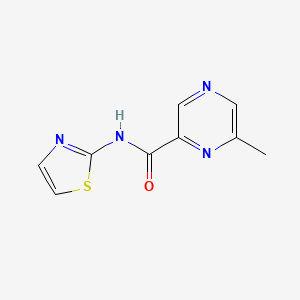

“5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole” is a compound that contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The isoxazole ring is a five-membered ring with an oxygen atom and a nitrogen atom at adjacent positions .

Scientific Research Applications

Anticancer Research

Isoxazole derivatives have been extensively studied for their anticancer properties. The presence of the 5-methylisoxazole moiety in the compound suggests potential utility in designing anticancer drugs. Research indicates that isoxazole rings are key building blocks for drugs with broad pharmacological properties, including anticancer activity . This compound could be investigated for its efficacy against various carcinoma cell lines.

Anti-inflammatory and Analgesic Development

The isoxazole ring is known for its anti-inflammatory and analgesic effects. Derivatives of isoxazole have been used to develop drugs with these therapeutic activities . The compound could be synthesized and tested for its potential to act as a COX-1 inhibitor, which is a promising strategy for treating cancer and neuro-inflammation-derived neurodegenerative diseases .

Antimicrobial and Antiviral Agents

Isoxazole derivatives have shown promising results as antimicrobial and antiviral agents. The structural features of this compound could be explored to develop new medications that target resistant strains of bacteria or viruses .

Herbicidal Activities

Compounds with isoxazole structures have been reported to possess herbicidal activities. The specific substitution patterns on the isoxazole ring can impart different levels of herbicidal potency. This compound could be synthesized and assessed for its effectiveness in controlling weed growth in agricultural settings .

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities and therapeutic applications, as well as the development of new synthetic strategies for its production . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other isoxazole derivatives, it might influence pathways involving enzymes or receptors that interact with isoxazole moieties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the piperazine and isoxazole groups could potentially influence its absorption and distribution profiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets .

properties

IUPAC Name |

1H-indol-5-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13-16(11-20-24-13)12-21-6-8-22(9-7-21)18(23)15-2-3-17-14(10-15)4-5-19-17/h2-5,10-11,19H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJGQVUYOIUAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)